molecular formula C15H17ClN6 B3326717 N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride CAS No. 278799-96-5

N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride

Cat. No.: B3326717
CAS No.: 278799-96-5
M. Wt: 316.79 g/mol
InChI Key: ZRDHEVZKZKXDDF-UHFFFAOYSA-N
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Description

N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride is a pteridine derivative characterized by a dimethylamino group at the N4 position, a 4-methylphenyl substituent at the 6-position, and amino groups at the 2- and 4-positions of the pteridine ring. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and biochemical research. Pteridine derivatives are widely studied for their roles in enzyme inhibition, receptor binding, and as intermediates in drug synthesis .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N,4-N-dimethyl-6-(4-methylphenyl)pteridine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6.ClH/c1-9-4-6-10(7-5-9)11-8-17-13-12(18-11)14(21(2)3)20-15(16)19-13;/h4-8H,1-3H3,(H2,16,17,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDHEVZKZKXDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704416
Record name N~4~,N~4~-Dimethyl-6-(4-methylphenyl)pteridine-2,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278799-96-5
Record name N~4~,N~4~-Dimethyl-6-(4-methylphenyl)pteridine-2,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the dimethylamino group: This step might involve the use of dimethylamine in the presence of a catalyst.

    Attachment of the 4-methylphenyl group: This can be done via a substitution reaction using a suitable aryl halide.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, aryl halides, in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the pteridine core.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimalarial Activity

Research indicates that derivatives of pteridine compounds, including N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride, exhibit potent antimalarial properties. Studies have shown that related compounds act on different sites within the folic acid synthesis pathway, which is crucial for the survival of malaria parasites. Specifically, these compounds may inhibit thymidylate synthetase, an enzyme vital for DNA synthesis in these organisms .

1.2 Cancer Research

Pteridine derivatives have been investigated for their role in cancer therapy. Certain studies suggest that these compounds may inhibit growth in various cancer cell lines by disrupting nucleic acid metabolism. The inhibition of enzymes involved in folate metabolism is a mechanism through which these compounds exert their anticancer effects .

Biochemical Research

2.1 Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit specific enzymes such as dihydrofolate reductase (DHFR). This enzyme is critical in the folate metabolic pathway and is a common target for drug development aimed at treating various diseases, including cancer and bacterial infections .

2.2 Molecular Biology Applications

In molecular biology, this compound can serve as a tool for studying nucleic acid interactions and enzyme kinetics. Its structural properties allow it to bind selectively to certain proteins or nucleic acids, facilitating research into biochemical pathways and cellular processes.

Case Study 1: Antimalarial Efficacy

A study published in a pharmacological journal demonstrated that a series of pteridine derivatives, including this compound, showed significant activity against drug-resistant strains of Plasmodium falciparum. The study highlighted the compound's ability to inhibit growth at low concentrations, suggesting its potential as a lead compound for new antimalarial drugs .

Case Study 2: Cancer Therapeutics

Another investigation focused on the anticancer properties of pteridine derivatives. The results indicated that treatment with this compound resulted in reduced proliferation of several cancer cell lines through the inhibition of folate metabolism pathways. This research supports further exploration into its use as an adjunct therapy in cancer treatment regimens .

Mechanism of Action

The mechanism of action of N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: The dimethylamino group at N4 in the target compound increases basicity and steric bulk compared to the ethanolamino group in ’s compound, which introduces a hydroxyl group for hydrogen bonding . Positional Isomerism: The 7-methyl substitution in ’s compound alters electronic distribution, affecting binding affinity in biological systems .
  • Physicochemical Properties :

    • The hydrochloride salt form of the target compound (molecular weight 339.81 g/mol) offers superior aqueous solubility compared to neutral pteridines like 7-methylpteridine-2,4-diamine (176.18 g/mol) .
    • The bromine in ’s compound increases molecular weight (344.89 g/mol) and reactivity, making it a versatile intermediate for cross-coupling reactions .

Research Findings and Industrial Relevance

  • highlights the use of structurally similar pteridines in drug development, with safety data sheets emphasizing proper handling due to their bioactive nature .
  • underscores the role of brominated pteridines as intermediates in synthesizing antitumor agents, leveraging bromine’s reactivity for further functionalization .
  • notes hydroxymethylpteridines as precursors in folate biosynthesis, suggesting the target compound’s derivatives could mimic natural cofactors .

Biological Activity

N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride, commonly referred to as a pteridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to several other pteridine derivatives that have been studied for their antimalarial, anticancer, and antimicrobial properties.

  • Chemical Formula : C15H16N6·HCl
  • CAS Number : 278799-96-5
  • Molecular Weight : 316.78 g/mol

The biological activity of this compound is primarily attributed to its interaction with enzymes involved in the folate metabolism pathway. Pteridine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition can lead to antiproliferative effects against various cell lines.

Antimalarial Activity

Research indicates that pteridine derivatives exhibit significant antimalarial effects. A study demonstrated that compounds similar to this compound showed potent activity against Plasmodium berghei in murine models. The mechanism involves the disruption of folate synthesis essential for the parasite's growth and replication .

Anticancer Properties

Pteridine derivatives have been investigated for their anticancer potential. The compound has shown promise in inhibiting the growth of several cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, studies have highlighted its efficacy against human leukemia cells, suggesting that it may act by modulating key signaling pathways associated with cancer progression .

Antimicrobial Effects

The antimicrobial properties of this compound have been explored, particularly against bacterial strains. In vitro assays indicate that this compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, likely due to its ability to interfere with nucleic acid synthesis .

Case Studies and Research Findings

StudyFocusFindings
Antimalarial ActivitySignificant inhibition of Plasmodium berghei growth in mice.
Anticancer PropertiesInduction of apoptosis in leukemia cell lines; modulation of signaling pathways.
Antimicrobial EffectsEffective against a range of bacterial strains; bactericidal properties confirmed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N⁴,N⁴-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For example, the pteridine core can be functionalized via Buchwald-Hartwig amination using palladium catalysts, followed by dimethylation of the amino groups. Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF or THF), and inert atmospheres (argon/nitrogen) are critical to prevent oxidation .
  • Characterization : Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane eluent) and purity assessment using HPLC (C18 column, UV detection at 254 nm) are standard .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of dimethylamino groups (δ ~2.8–3.2 ppm for N-CH₃) and the 4-methylphenyl substituent (aromatic protons at δ ~7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry in analogues .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Approach :

Batch Consistency : Compare purity (HPLC) and salt form (via elemental analysis) across studies. Impurities like unreacted intermediates (e.g., 4-methylphenyl derivatives) may skew results .

Assay Conditions : Standardize cell culture models (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .

Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features (e.g., pteridine ring planarity) with reported bioactivity .

Q. What strategies are recommended for studying the compound’s interaction with biological targets, such as enzymes or receptors?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) by immobilizing the target protein on a sensor chip and monitoring compound interaction in real-time .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
  • Mutagenesis Studies : Introduce point mutations in putative binding sites (e.g., catalytic residues) to validate specificity .

Q. How can crystallographic fragment screening be applied to explore this compound’s mechanism of action?

  • Protocol : Co-crystallize the compound with its target protein (e.g., FAD-dependent oxidoreductase) and collect diffraction data (synchrotron radiation, 1.0–1.5 Å resolution).
  • Analysis : Use software like PHENIX or CCP4 to model electron density maps and identify key interactions (e.g., hydrogen bonds with active-site residues) .

Data Interpretation and Challenges

Q. How should researchers address discrepancies in solubility and stability data reported for this hydrochloride salt?

  • Solubility Profiling : Conduct pH-dependent solubility studies (pH 1–7.4) using shake-flask methods with UV/Vis quantification. Hydrochloride salts typically exhibit higher solubility in aqueous buffers (< pH 3) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify hydrolysis products (e.g., free base formation) .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • Software Tools :

  • Schrödinger Suite: Predicts logP (octanol-water partition coefficient) and pKa using QikProp.
  • SwissADME: Estimates bioavailability and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride
Reactant of Route 2
N4,N4-Dimethyl-6-(4-methylphenyl)-2,4-pteridinediamine hydrochloride

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